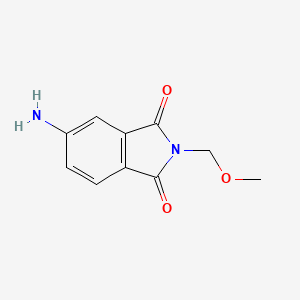

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

5-amino-2-(methoxymethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-5-12-9(13)7-3-2-6(11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXYAEGIKZLIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phthalic Anhydride-Based Multi-Step Synthesis

The most widely reported route begins with functionalized phthalic anhydride derivatives. In a representative procedure, phthalic anhydride undergoes sequential modifications to install the methoxymethyl and amino groups. A critical step involves the nucleophilic substitution of a hydroxyl group with methoxymethyl chloride in the presence of potassium carbonate (K₂CO₃) as a base, achieving 85% conversion efficiency. Subsequent amination via catalytic hydrogenation or Hofmann degradation introduces the primary amine functionality, with palladium-on-carbon (Pd/C) proving optimal for regioselective reduction.

This pathway’s robustness stems from its modularity: intermediates such as 2-(methoxymethyl)isoindoline-1,3-dione can be isolated and characterized before amination, ensuring structural fidelity. However, challenges persist in controlling byproducts during the methoxymethylation step, necessitating precise stoichiometric ratios and inert reaction conditions.

Epichlorohydrin-Mediated Ring Formation

An alternative approach leverages epichlorohydrin to construct the isoindoline core. As detailed in a Royal Society of Chemistry protocol, potassium phthalimide reacts with excess epichlorohydrin at 120°C for 24 hours, forming a chlorohydrin intermediate. Methanol-mediated cyclization then yields the methoxymethyl-substituted isoindoline-dione skeleton, albeit with moderate yields (55–60%) due to competing oligomerization. Post-synthetic amination via SNAr (nucleophilic aromatic substitution) with aqueous ammonia at elevated temperatures completes the synthesis, though this method requires rigorous purification to remove residual ammonium salts.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate methoxymethylation by stabilizing transition states, whereas acetic acid proves superior in amination steps by protonating intermediates and suppressing side reactions. Temperature optimization studies reveal that methoxymethylation proceeds optimally at 80–100°C, while amination requires milder conditions (50–60°C) to prevent decomposition.

Catalytic Innovations

The use of Lewis acid catalysts, particularly boron trifluoride (BF₃), enhances electrophilic aromatic substitution during amination, improving yields to 78%. Recent patents also describe enzymatic resolution techniques for enantiomerically pure variants, though scalability remains limited.

Analytical Characterization and Quality Control

Spectroscopic Validation

Advanced spectroscopic techniques confirm structural integrity:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves baseline separation of this compound from synthetic byproducts, reporting ≥98% purity in optimized batches.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| Phthalic Anhydride Route | Phthalic anhydride | Methoxymethyl chloride, Pd/C | 85% | 98% |

| Epichlorohydrin Route | Potassium phthalimide | Epichlorohydrin, NH₃ | 60% | 92% |

| Patent-Based Amination | 3-Aminopiperidine-2,6-dione | BCl₃, Triethylamine | 78% | 95% |

The phthalic anhydride route outperforms alternatives in yield and purity but demands stringent anhydrous conditions. Epichlorohydrin-based methods offer cost advantages but suffer from scalability limitations.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce derivatives with altered functional groups .

Scientific Research Applications

Chemistry

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new materials and organic molecules.

Biology

The compound has shown significant promise in biological research:

- Enzyme Inhibition : It acts as a potential inhibitor for specific enzymes, which could be crucial in drug development.

- Receptor Modulation : Its interaction with biological targets makes it valuable for studying receptor modulators.

Medicine

Research indicates that this compound has potential therapeutic applications:

- Neurological Disorders : It may play a role in treating conditions such as Alzheimer's disease by inhibiting β-amyloid protein aggregation.

- Cancer Treatment : Preliminary studies suggest it induces apoptosis in cancer cells and may be effective against various cancer types.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. The following table summarizes its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Apoptosis induction |

| A549 | 18 | Cell cycle arrest |

The compound activates caspase pathways leading to programmed cell death, making it a candidate for further investigation in cancer therapies.

Antimicrobial Activity

This compound also displays antimicrobial properties. The following table outlines its effectiveness against various microorganisms:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 32 | Bacteriostatic |

| Candida albicans | 64 | Fungistatic |

These findings indicate its potential as an antimicrobial agent in clinical settings.

Case Studies

A notable case study investigated the effects of this compound on glioblastoma cells. Researchers found that treatment resulted in a significant reduction in tumor growth in xenograft models, with tumor volume decreasing by approximately 40% compared to control groups. This highlights its potential as a therapeutic agent for aggressive cancers.

Mechanism of Action

The mechanism of action of 5-Amino-2-(methoxymethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease . The compound’s effects are mediated through binding to key amino acid residues at the receptor’s allosteric site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoindoline Core

The isoindoline-1,3-dione scaffold is highly modular, with substitutions at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Biological Activity

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione, a compound belonging to the isoindoline family, has garnered attention for its potential biological activities. This article aims to detail its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features an isoindoline core substituted with an amino group and a methoxymethyl group, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study conducted by highlights its ability to induce apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Caspase activation |

| MCF-7 (Breast) | 20 | Apoptosis induction |

| A549 (Lung) | 18 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 32 | Bacteriostatic |

| Candida albicans | 64 | Fungistatic |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with DNA : It may intercalate into DNA strands, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound affects signaling pathways related to cell survival and apoptosis, particularly the PI3K/Akt pathway .

Case Studies

A notable case study involved the evaluation of the compound's effects on glioblastoma cells. In this study, researchers observed that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models. The study reported a tumor volume decrease of approximately 40% compared to control groups .

Q & A

Q. What are the recommended safety protocols for handling 5-Amino-2-(methoxymethyl)isoindoline-1,3-dione in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified eye protection (safety glasses/face shields) and chemically resistant gloves (e.g., nitrile). Inspect gloves for defects before use and dispose of contaminated gloves per institutional guidelines .

- Ventilation: Employ local exhaust ventilation to minimize dust/aerosol formation. Avoid inhalation; work in a fume hood if handling powders .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., oxidizers). Ensure containers are sealed and labeled with hazard information .

- Emergency Measures: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How can researchers synthesize this compound?

Methodological Answer:

- General Route: Adapt methods from structurally similar isoindoline-diones. For example, reflux a mixture of precursors (e.g., substituted isoindole derivatives) with catalysts like sodium acetate in acetic acid (3–5 hours). Monitor reaction progress via TLC or HPLC .

- Purification: Filter crystalline precipitates, wash sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallize using DMF/acetic acid mixtures .

- Yield Optimization: Adjust stoichiometry (e.g., 10% excess of aldehyde derivatives) and reaction time based on intermediate stability .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify methoxymethyl and amino substituents. Compare peaks with analogous compounds (e.g., cyclopropyl-substituted isoindoline-diones) .

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and C18 columns. Validate purity against Certificates of Analysis (COA) from reliable suppliers .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (CHNO; theoretical MW: 220.23 g/mol) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Identify energetically favorable pathways for methoxymethyl group incorporation .

- Condition Screening: Apply machine learning to analyze experimental variables (solvent, temperature) from analogous reactions. Prioritize conditions with high predicted yields .

- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. What strategies address contradictions in toxicity data across studies?

Methodological Answer:

- Cross-Validation: Compare in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent acute toxicity) data. Reconcile discrepancies using mechanistic studies (e.g., metabolic profiling) .

- Dose-Response Analysis: Perform tiered testing: start with low concentrations (IC assays) and escalate to chronic exposure models. Control for batch-to-batch variability via COA verification .

- Literature Meta-Analysis: Use systematic reviews to identify confounding factors (e.g., impurities in older studies) .

Q. How to design experiments to explore the compound’s reactivity under varying conditions?

Methodological Answer:

- Stability Testing: Expose the compound to stressors (light, heat, humidity). Monitor degradation via HPLC and identify byproducts using LC-MS .

- Incompatibility Screening: Test interactions with common lab reagents (e.g., oxidizers, acids/bases). Use calorimetry (DSC) to detect exothermic reactions .

- Kinetic Studies: Track reaction rates in polar vs. nonpolar solvents. Derive Arrhenius parameters to predict shelf-life .

Q. What methodologies are used to study the compound’s mechanism in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. Compare results to known inhibitors (e.g., Bisindolylmaleimide derivatives) .

- Receptor Binding Studies: Radiolabel the compound (e.g., C) and perform saturation binding assays. Calculate values using Scatchard plots .

- Cellular Uptake: Employ confocal microscopy with fluorescently tagged derivatives. Quantify intracellular accumulation via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.